Duvelisib is a potent, orally available, small molecule inhibitor of PI3K-δ and PI3K-γ. [] It was designed to investigate the hypothesis that simultaneous inhibition of these two specific isoforms would demonstrate broad adaptive and innate immune cell inhibitory activity and enhanced efficacy in hematologic malignancies as well as inflammatory and autoimmune diseases. [] PI3K-δ and PI3K-γ isoforms are preferentially expressed in leukocytes where they have distinct and mostly non-overlapping roles in immune cell function. [] These isoforms play important roles in the biology of B-cell neoplasms, influencing B-cell proliferation and survival. []
Duvelisib was developed by Verastem Oncology and is classified as an antineoplastic agent. Its mechanism of action targets specific pathways involved in cancer cell proliferation and survival, particularly in lymphoid tissues. The compound's selectivity for the delta isoform over the gamma isoform enhances its therapeutic potential while minimizing side effects associated with broader kinase inhibition .
Duvelisib can be synthesized through two primary synthetic routes, both involving several key intermediates. The synthesis begins with the preparation of tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate, which is crucial for subsequent steps.
The final steps include deprotection and aromatic nucleophilic substitution to form duvelisib .
Duvelisib has a complex molecular structure characterized by its dual targeting capabilities. The molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of approximately 434.91 g/mol. The structure includes:
The three-dimensional conformation plays a crucial role in its interaction with phosphoinositide 3-kinase enzymes, particularly in forming a hydrophobic pocket that enhances selectivity for the delta isoform .
Duvelisib undergoes various chemical reactions during its synthesis, including:
The synthesis also involves protecting groups that are later removed to yield the active drug form .
Duvelisib exerts its therapeutic effects by inhibiting phosphoinositide 3-kinases delta and gamma, which are involved in signaling pathways that regulate cell growth, survival, and metabolism. By blocking these pathways, duvelisib induces apoptosis in malignant cells and inhibits their proliferation.
The drug exhibits a higher selectivity for phosphoinositide 3-kinase delta over gamma, which contributes to its efficacy in treating hematologic cancers while reducing potential side effects associated with broader kinase inhibition . Research indicates that duvelisib effectively reduces phosphorylated AKT levels in treated cells, demonstrating its impact on downstream signaling pathways .
Duvelisib is typically presented as an off-white to pale yellow solid. Its solubility characteristics are essential for formulation into capsules, where it must remain stable under physiological conditions.
Duvelisib's primary applications lie within oncology, particularly in treating hematologic malignancies such as:
Research continues to explore its efficacy in combination with other therapeutic agents, assessing synergistic effects that may improve patient outcomes . Additionally, analytical methods have been developed for quantifying duvelisib levels in biological samples, aiding in pharmacokinetic studies and therapeutic monitoring .
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9